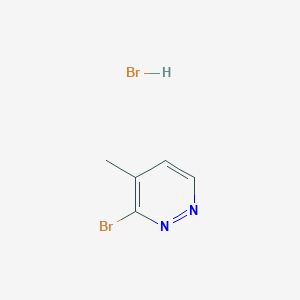

3-Bromo-4-methylpyridazine hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1998215-84-1 |

|---|---|

Molecular Formula |

C5H6Br2N2 |

Molecular Weight |

253.92 g/mol |

IUPAC Name |

3-bromo-4-methylpyridazine;hydrobromide |

InChI |

InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H |

InChI Key |

ZPESQFPHYPBUGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC=C1)Br.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Moiety in Modern Chemistry

The pyridazine ring is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal and agricultural chemistry.[1][2] Characterized by its weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity, the pyridazine core offers unique physicochemical properties that are highly advantageous in drug design.[3][4] These attributes can enhance molecular recognition at target proteins, improve pharmacokinetic profiles by reducing lipophilicity, and mitigate off-target effects such as cytochrome P450 inhibition.[3] As a versatile building block, 3-Bromo-4-methylpyridazine hydrobromide serves as a key intermediate for introducing the 4-methylpyridazine unit into complex molecular architectures, providing a strategic tool for lead optimization and the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

3-Bromo-4-methylpyridazine hydrobromide is the hydrobromide salt of the parent heterocycle, 3-Bromo-4-methylpyridazine. The salt form often provides enhanced stability and improved handling characteristics compared to the free base.

Structure of 3-Bromo-4-methylpyridazine

Caption: Chemical structure of the free base, 3-Bromo-4-methylpyridazine.

Table 1: Physicochemical Properties of 3-Bromo-4-methylpyridazine and its Hydrobromide Salt

| Property | 3-Bromo-4-methylpyridazine (Free Base) | 3-Bromo-4-methylpyridazine Hydrobromide | Source(s) |

| CAS Number | 1416373-61-9 | 1998215-84-1 | [5][6][7] |

| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂ | [5][6] |

| Molecular Weight | 173.01 g/mol | 253.92 g/mol | [5][6] |

| Appearance | Brown solid (reported) | Solid (expected) | [6] |

| Melting Point | Data not publicly available | Data not publicly available | |

| Boiling Point | Data not publicly available | Data not publicly available | |

| Solubility | Data not publicly available | Expected to be soluble in polar solvents (e.g., water, methanol) |

Note: Experimental data for properties such as melting point and solubility are not widely published. Researchers should refer to the Certificate of Analysis from their specific supplier for precise data.

Synthesis and Elucidation

Proposed Synthetic Pathway

A robust and regioselective method for the synthesis of the 3-bromo-4-methylpyridazine core is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction.[8] This approach offers mild reaction conditions and excellent control over the substitution pattern.

Proposed Synthesis of 3-Bromo-4-methylpyridazine

Caption: Proposed synthetic workflow for 3-Bromo-4-methylpyridazine hydrobromide.

Step-by-Step Methodology (Proposed)

-

Cycloaddition: 3-Bromo-1,2,4,5-tetrazine is reacted with the silyl enol ether of 2-butanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at low temperature. The Lewis acid activates the tetrazine, facilitating a highly regioselective inverse electron demand Diels-Alder reaction.[8]

-

Aromatization: The resulting dihydropyridazine intermediate spontaneously undergoes elimination of dinitrogen (N₂) and the silyl bromide species to yield the aromatic 3-bromo-4-methylpyridazine free base.

-

Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen bromide (HBr) in the same or a miscible solvent. The hydrobromide salt precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristics can be predicted for the free base, 3-Bromo-4-methylpyridazine. The hydrobromide salt would show similar patterns for the pyridazine core, though shifts would be expected due to protonation.

-

¹H NMR: The spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.3-2.7 ppm.

-

Two doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two coupled protons on the pyridazine ring (H-5 and H-6). The coupling constant (J) would be characteristic of ortho-coupling in a diazine system.

-

-

¹³C NMR: The spectrum should reveal five signals corresponding to the five carbon atoms of the molecule. The carbon bearing the bromine (C-3) would be significantly influenced by the halogen's electronic effects. The methyl carbon would appear in the aliphatic region (δ 15-25 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of the pyridazine ring is a versatile synthetic handle, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in building molecular complexity.

Reactivity of 3-Bromo-4-methylpyridazine

Caption: Key cross-coupling reactions utilizing 3-Bromo-4-methylpyridazine.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the pyridazine core and various aryl or vinyl boronic acids or esters.[9][10][11][12]

-

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid species and subsequent reductive elimination, the new C-C bond is formed, yielding a 3-aryl-4-methylpyridazine derivative.

-

Protocol Outline:

-

Combine 3-Bromo-4-methylpyridazine hydrobromide, an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., DME/water, toluene/ethanol/water).

-

Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, creating 3-alkynyl-4-methylpyridazines, which are valuable intermediates for further transformations.[13][14][15][16][17]

-

Causality: This reaction involves a dual catalytic cycle with palladium and copper(I). The palladium catalyst activates the C-Br bond, while the copper(I) cocatalyst forms a copper acetylide, which then participates in the transmetalation step with the palladium complex.

-

Protocol Outline:

-

To a degassed solution of 3-Bromo-4-methylpyridazine hydrobromide and a terminal alkyne (1.1-1.5 eq.) in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.

-

Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography.

-

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of 3-amino-4-methylpyridazine derivatives.[4][18][19][20]

-

Causality: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]

-

Protocol Outline:

-

In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 3-Bromo-4-methylpyridazine hydrobromide, an amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture (typically 80-110 °C) with stirring for several hours until the reaction is complete.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the resulting arylamine product.

-

Handling, Storage, and Safety

As a halogenated heterocyclic compound, 3-Bromo-4-methylpyridazine hydrobromide should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8 °C).[5][6] Protect from moisture and light.

-

Safety: While specific toxicity data is not available, related compounds like 3-bromopyridine are classified as irritants.[1] It is prudent to treat 3-Bromo-4-methylpyridazine hydrobromide as potentially harmful if swallowed, and as a skin, eye, and respiratory irritant. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

References

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link: https://link.springer.com/article/10.1007/s00044-023-03035-w]

- Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Mini-Reviews in Organic Chemistry, 20(2), 100-123. [Link: https://www.benthamscience.com/publication/275179/applications-and-biological-potential-of-substituted-pyridazine-analogs-in-medicinal-and-agricultural-fields]

- Al-Majid, A. M., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(11), 3326. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199999/]

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. Retrieved February 15, 2026, from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273644.htm]

- ChemicalBook. (n.d.). Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum. Retrieved February 15, 2026, from [https://www.chemicalbook.com/Spectrum_88491-61-6_1HNMR.htm]

- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Syntax, RSC-SYNTH-00000188. [Link: http://www.chemspider.com/syntax/188.html]

- Thermo Fisher Scientific. (2024). Certificate of Analysis: 2-Bromo-4-methylpyridine, 99%.

- ResearchGate. (n.d.). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Retrieved February 15, 2026, from [https://www.researchgate.net/publication/373678036_Applications_and_Biological_Potential_of_Substituted_Pyridazine_Analogs_in_Medicinal_and_Agricultural_Fields]

- ChemShuttle. (n.d.). 3-bromo-4-methylpyridazine. Retrieved February 15, 2026, from [https://www.chemshuttle.com/product-3-bromo-4-methylpyridazine-203792.html]

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [https://en.wikipedia.

- Borner, F., & Woggon, W.-D. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(15), 10393–10403. [Link: https://www.zora.uzh.ch/id/eprint/207903/]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link: https://www.scirp.

- Fors, B. P., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4845-4852. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01064a]

- Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine. Retrieved February 15, 2026, from [https://www.rlavie.com/product/cas-1416373-61-9]

- Laars, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4158-4160. [Link: https://www.sciencedirect.com/science/article/pii/S004040391400891X]

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]

- Bálint, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 27(11), 3393. [Link: https://www.mdpi.com/1420-3049/27/11/3393]

- PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved February 15, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylpyridine]

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%. Retrieved February 15, 2026, from [https://www.sigmaaldrich.com/US/en/product/aldrich/259624]

- Karpenko, I. A., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(72), 10106-10109. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a]

- BLD Pharm. (n.d.). 3-Bromo-4-methylpyridazine hydrobromide. Retrieved February 15, 2026, from [https://www.bldpharm.com/products/1998215-84-1.html]

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Reactions/24.

- PureSynth. (n.d.). 3-Bromo-4-Methylpyridine 98.0%(GC). Retrieved February 15, 2026, from [https://www.puresynth.com/product/3-bromo-4-methylpyridine-98-0-gc-psr11350]

- Wiley. (n.d.). Dodecanamide. SpectraBase. Retrieved February 15, 2026, from [https://spectrabase.com/spectrum/5YnJgV1r0hJ]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Honma, K., et al. (1995). Identification of the reactive sulfhydryl group of 1-aminocyclopropane-1-carboxylate deaminase. Bioscience, Biotechnology, and Biochemistry, 59(11), 2095-2099. [Link: https://pubmed.ncbi.nlm.nih.gov/8573739/]

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/I._Carbon-Carbon_Bond_Forming_Reactions/Sonogashira_Coupling]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- NIST. (n.d.). 1-Dodecene. NIST Chemistry WebBook. Retrieved February 15, 2026, from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C112414&Mask=2]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Carbon-Carbon_Bond-Forming_Reactions/19.05%3A_The_Suzuki-Miyaura_Coupling_Reaction]

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved February 15, 2026, from [https://www.tcichemicals.com/JP/ja/support-download/brochure/0051-11.pdf]

- SWGDrug. (2013). Diethylcathinone. Retrieved February 15, 2026, from [https://www.swgdrug.

- mzCloud. (2017). Dodecylamine. Retrieved February 15, 2026, from [https://www.mzcloud.org/compound/Dodecylamine/LIPID-MAPS-ID-LMFA01000002/spectra]

Sources

- 1. nbinno.com [nbinno.com]

- 2. aceschem.com [aceschem.com]

- 3. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 3-bromo-4-methylpyridazine [chemshuttle.com]

- 6. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]

- 7. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 8. DSpace-CRIS [zora.uzh.ch]

- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. kbfi.ee [kbfi.ee]

- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylpyridazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridazine core allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthetic pathways to 3-bromo-4-methylpyridazine hydrobromide, offering detailed experimental protocols, mechanistic insights, and practical considerations for its preparation in a laboratory setting. The hydrobromide salt form enhances the compound's stability and handling characteristics.

Strategic Approach to Synthesis

The most logical and frequently employed synthetic strategy for 3-bromo-4-methylpyridazine hydrobromide involves a multi-step sequence commencing with the construction of the 4-methylpyridazine core. This is followed by a regioselective introduction of the bromine atom at the 3-position, and concludes with the formation of the hydrobromide salt. This approach allows for controlled functionalization and purification at each stage, ensuring a high-quality final product.

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as a three-step process:

Caption: Overall synthetic pathway for 3-Bromo-4-methylpyridazine hydrobromide.

Part 1: Synthesis of 4-Methylpyridazine

The initial step focuses on the construction of the 4-methylpyridazine ring system. A common and efficient method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of 4-Methylpyridazine

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methylglyoxal (40% in H₂O) | C₃H₄O₂ | 72.06 | 18.0 g | 0.10 |

| Hydrazine hydrate (~55%) | H₆N₂O | 50.06 | 9.1 g | ~0.10 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium hydroxide | NaOH | 40.00 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylglyoxal (40% in H₂O, 18.0 g, 0.10 mol).

-

Dilute the methylglyoxal with ethanol (50 mL).

-

Slowly add hydrazine hydrate (~55%, 9.1 g, ~0.10 mol) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add a saturated solution of sodium hydroxide until the pH is >10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylpyridazine.

-

Purify the crude product by vacuum distillation to obtain pure 4-methylpyridazine as a colorless to pale yellow oil.

Causality of Experimental Choices:

-

Methylglyoxal and Hydrazine: These are readily available starting materials for the synthesis of the pyridazine ring through a well-established condensation reaction.

-

Ethanol: Serves as a suitable solvent that is miscible with both the aqueous reagents and allows for efficient heating under reflux.

-

Sodium Hydroxide: Used to basify the reaction mixture to deprotonate the product and facilitate its extraction into an organic solvent.

-

Dichloromethane: A common organic solvent for extracting nitrogen-containing heterocyclic compounds.

-

Vacuum Distillation: An effective method for purifying liquid products with moderate boiling points.

Part 2: N-Oxidation of 4-Methylpyridazine

The N-oxidation of the pyridazine ring is a crucial step to activate the heterocycle for subsequent electrophilic substitution. The N-oxide directs the incoming electrophile to the positions ortho and para to the N-oxide group.

Experimental Protocol: Synthesis of 4-Methylpyridazine-N-oxide

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | 9.4 g | 0.10 |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | 24.7 g | ~0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-methylpyridazine (9.4 g, 0.10 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.7 g, ~0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated sodium bicarbonate solution (3 x 50 mL) to remove any remaining acidic byproducts.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridazine-N-oxide as a solid.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[1]

Causality of Experimental Choices:

-

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the N-oxidation of nitrogen-containing heterocycles.[2][3] It is relatively safe to handle compared to other peroxy acids.

-

Dichloromethane: A common solvent for m-CPBA oxidations as it is inert and effectively solubilizes the reactants.

-

Sodium Bicarbonate Wash: Essential for neutralizing and removing the acidic byproduct, meta-chlorobenzoic acid, which can interfere with subsequent steps and purification.[1]

Part 3: Bromination of 4-Methylpyridazine-N-oxide

This is the key step where the bromine atom is introduced regioselectively at the 3-position of the pyridazine ring. The N-oxide group activates the C3 and C6 positions towards electrophilic attack. Due to steric hindrance from the methyl group at C4, the bromination is expected to occur preferentially at the C3 position. Phosphorus oxybromide (POBr₃) is a common and effective reagent for this transformation.[4]

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylpyridazine-N-oxide | C₅H₆N₂O | 110.11 | 11.0 g | 0.10 |

| Phosphorus oxybromide (POBr₃) | POBr₃ | 286.69 | 34.4 g | 0.12 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Caution: Phosphorus oxybromide is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-methylpyridazine-N-oxide (11.0 g, 0.10 mol) in toluene (150 mL).

-

Carefully add phosphorus oxybromide (34.4 g, 0.12 mol) to the suspension. The reaction is exothermic.

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-4-methylpyridazine as a solid.[5]

Mechanistic Rationale:

The reaction proceeds via the formation of a reactive intermediate where the oxygen of the N-oxide coordinates to the phosphorus atom of POBr₃. This is followed by nucleophilic attack of a bromide ion at the C3 position and subsequent elimination to yield the 3-bromo-4-methylpyridazine. The regioselectivity is governed by the electronic activation provided by the N-oxide and the steric hindrance of the methyl group.

Part 4: Formation of 3-Bromo-4-methylpyridazine Hydrobromide

The final step involves the conversion of the free base into its hydrobromide salt, which is often a more stable and easily handled crystalline solid.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-4-methylpyridazine | C₅H₅BrN₂ | 173.01 | 17.3 g | 0.10 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Hydrobromic acid (48% in water) | HBr | 80.91 | As needed | - |

Procedure:

-

Dissolve 3-bromo-4-methylpyridazine (17.3 g, 0.10 mol) in diethyl ether (200 mL) in a 500 mL Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of 48% hydrobromic acid dropwise with stirring.

-

A white precipitate of 3-bromo-4-methylpyridazine hydrobromide will form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to obtain 3-bromo-4-methylpyridazine hydrobromide as a white to off-white crystalline solid.

Causality of Experimental Choices:

-

Diethyl Ether: A good solvent for the free base but a poor solvent for the hydrobromide salt, thus facilitating its precipitation.

-

Hydrobromic Acid: The source of the bromide counterion to form the desired salt. Using a slight excess ensures complete conversion.

-

Ice Bath: Cooling the solution increases the yield of the precipitated salt.

Characterization Data

3-Bromo-4-methylpyridazine:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₅H₅BrN₂

-

Molecular Weight: 173.01 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 7.60 (d, J = 4.8 Hz, 1H), 7.45 (d, J = 4.8 Hz, 1H), 2.40 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 151.8, 133.5, 128.9, 125.4, 17.8.

-

Mass Spectrometry (EI): m/z 172/174 (M⁺, Br isotope pattern).

3-Bromo-4-methylpyridazine Hydrobromide:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₅H₆Br₂N₂

-

Molecular Weight: 253.92 g/mol

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus oxybromide is highly corrosive and moisture-sensitive. Handle with extreme care.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive when dry.

Conclusion

The synthesis of 3-bromo-4-methylpyridazine hydrobromide is a multi-step process that requires careful execution and adherence to safety protocols. The pathway described in this guide, involving the initial formation of the 4-methylpyridazine ring, subsequent N-oxidation, regioselective bromination, and final salt formation, represents a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the rationale behind each experimental step, researchers can confidently prepare this compound for its diverse applications in the development of novel pharmaceuticals and other advanced materials.

References

Sources

Navigating the Synthesis and Application of 3-Bromo-4-methylpyridazine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the pyridazine ring system has emerged as a privileged scaffold. Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisostere for phenyl and pyridyl rings, make it a valuable component in the design of novel therapeutics. The strategic introduction of substituents onto the pyridazine core allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, functionalized pyridazine building block: 3-Bromo-4-methylpyridazine and its hydrobromide salt, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery.

Core Compound Identification

A crucial first step in working with any chemical entity is its unambiguous identification. The following table summarizes the key identifiers for 3-Bromo-4-methylpyridazine and its hydrobromide salt.

| Compound Name | CAS Number | Molecular Formula |

| 3-Bromo-4-methylpyridazine | 1416373-61-9 | C5H5BrN2 |

| 3-Bromo-4-methylpyridazine hydrobromide | 1998215-84-1 | C5H6Br2N2 |

Synthesis of 3-Bromo-4-methylpyridazine: A Regioselective Approach

The synthesis of functionalized pyridazines with high regiocontrol can be a challenge in organic synthesis.[1] A modern and effective method for the preparation of 3-bromo-pyridazines is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether.[1] This approach offers exclusive regioselectivity in the case of 1-monosubstituted silyl-enol ethers.[1]

The following workflow outlines a plausible synthetic route to 3-Bromo-4-methylpyridazine, adapted from general principles of iEDDA reactions.

Caption: Synthetic workflow for 3-Bromo-4-methylpyridazine and its hydrobromide salt.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine via iEDDA

This protocol is a generalized procedure based on the synthesis of similar 3-bromo-pyridazines and should be optimized for this specific substrate.[1]

-

Reaction Setup: To a solution of 3-bromo-s-tetrazine (1.0 eq) in a suitable solvent such as trifluorotoluene, add 1-(trimethylsilyloxy)prop-1-ene (1.2 eq).

-

Lewis Acid Addition: Cool the reaction mixture to 0 °C and add boron trifluoride etherate (BF3·OEt2) (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-methylpyridazine.

Experimental Protocol: Preparation of 3-Bromo-4-methylpyridazine Hydrobromide

This is a general procedure for the formation of hydrobromide salts of pyridazine compounds.[2][3]

-

Dissolution: Dissolve the purified 3-Bromo-4-methylpyridazine free base in a minimal amount of a suitable alcohol, such as isopropanol.

-

Acidification: To this solution, add a solution of hydrobromic acid (HBr) in isopropanol (1.0-1.1 eq) dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation. Collect the solid by filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield 3-Bromo-4-methylpyridazine hydrobromide.

Chemical Properties and Reactivity

The chemical behavior of 3-Bromo-4-methylpyridazine is dictated by the interplay of the electron-deficient pyridazine ring, the electron-withdrawing bromine atom, and the electron-donating methyl group.

| Property | Value/Description | Source |

| Appearance | Expected to be a solid at room temperature. The free base is described as a brown solid. | [4] |

| Storage | 2-8°C | [4] |

| Reactivity | The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). | [1] |

The reactivity of the bromine atom provides a versatile entry point for the synthesis of more complex molecules. This is a key feature for its use in the generation of compound libraries for drug discovery.

Sources

- 1. DSpace-CRIS [zora.uzh.ch]

- 2. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]

- 3. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-4-methylpyridazine hydrobromide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Rising Prominence of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain this moiety.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial effects.[2] The strategic functionalization of the pyridazine core is therefore a critical endeavor in the quest for novel therapeutics. 3-Bromo-4-methylpyridazine, particularly in its stable hydrobromide salt form, represents a key building block for the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate a compound's biological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-4-methylpyridazine hydrobromide comprises a 4-methylpyridazine ring brominated at the 3-position and protonated at one of the ring nitrogen atoms, with a bromide counter-ion.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂N₂ | |

| Molecular Weight | 253.92 g/mol | |

| CAS Number | 1998215-84-1 | |

| SMILES Code | CC1=CC=NN=C1Br.[H]Br | |

| Predicted Solubility | Soluble in polar protic solvents such as water and methanol. | |

| Predicted Stability | The hydrobromide salt form enhances stability and simplifies handling compared to the free base. |

The presence of the methyl group at the 4-position and the bromine atom at the 3-position creates a specific substitution pattern that can influence the molecule's reactivity and its interactions with biological targets.

Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide: A Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 3-Bromo-4-methylpyridazine is through a Lewis acid-mediated inverse-electron-demand Diels-Alder (IEDDA) reaction.[3] This approach offers high regioselectivity, which is crucial for the synthesis of specifically substituted pyridazines. The following is a proposed two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 4-Methylpyridazine

The precursor, 4-methylpyridazine, can be synthesized from the condensation of maleic anhydride with hydrazine, followed by methylation.

Diagram of the Synthesis of 4-Methylpyridazine

Sources

- 1. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Navigating the Frontier: A Technical Guide to the Physicochemical Profile of 3-Bromo-4-methylpyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of heterocyclic chemistry, pyridazines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their nitrogen-nitrogen bond introduces unique electronic and steric properties, making them valuable scaffolds for novel molecular architectures. This guide focuses on a specific, lesser-documented member of this family: 3-Bromo-4-methylpyridazine hydrobromide (CAS No. 1998215-84-1).

As a Senior Application Scientist, my objective is to provide a guide that is not only technically accurate but also grounded in practical laboratory insights. For a compound with a limited public data footprint, we must pivot from a simple recitation of known facts to a more experience-driven approach. This document will therefore present the confirmed data for this compound, and where data is absent, it will offer expert guidance on anticipated properties and robust methodologies for its characterization, drawing logical parallels from structurally related compounds. This approach ensures that researchers are equipped with a self-validating framework for their own empirical investigations.

Section 1: Core Molecular Identity and Known Properties

The foundational step in handling any chemical entity is to confirm its molecular identity. For 3-Bromo-4-methylpyridazine hydrobromide, the available data provides a clear picture of its elemental composition and molecular structure.

Structural and Molecular Data

The compound is the hydrobromide salt of the 3-Bromo-4-methylpyridazine free base. The protonation of one of the pyridazine nitrogen atoms by hydrobromic acid typically results in a more crystalline and stable solid, which is often preferred for storage and handling.

| Property | Value | Source |

| CAS Number | 1998215-84-1 | |

| Molecular Formula | C₅H₆Br₂N₂ | |

| Molecular Weight | 253.92 g/mol | |

| SMILES Code | CC1=CC=NN=C1Br.[H]Br |

Known Physical Properties and Storage

Publicly available, empirically determined physical characteristics such as melting point, boiling point, and solubility are currently limited. The primary information available pertains to recommended storage conditions, which offers insight into the compound's general stability.

| Property | Value | Rationale & Causality |

| Physical Form | Solid (Anticipated) | As a hydrobromide salt, the compound is expected to be a crystalline solid at room temperature due to strong ionic interactions in the crystal lattice. This is a common characteristic of acid salts of organic bases. |

| Storage | Sealed in dry, 2-8°C |

Section 2: A Practical Framework for Empirical Characterization

Given the absence of a comprehensive public dataset, a researcher's first task is to perform a thorough characterization. This section outlines a logical, field-proven workflow for determining the key physical and spectral properties of a novel or poorly documented compound like 3-Bromo-4-methylpyridazine hydrobromide.

Experimental Workflow for Physicochemical Profiling

The following workflow is a self-validating system. Each step provides data that informs the next, ensuring a comprehensive and accurate profile is built.

Technical Profile & Solubility Dynamics of 3-Bromo-4-methylpyridazine Hydrobromide

Core Directive & Executive Summary

3-Bromo-4-methylpyridazine hydrobromide is a critical heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical scaffolds via nucleophilic aromatic substitution (

As a hydrobromide salt of a diazine, this compound exhibits distinct solubility behaviors driven by ionic lattice energy and hydrogen-bonding potential. This guide moves beyond static data to provide a dynamic physicochemical profile, equipping researchers with the protocols to manipulate its solubility for purification, reaction optimization, and biological assay preparation.

Key Physicochemical Identifiers

| Property | Data |

| Chemical Name | 3-Bromo-4-methylpyridazine hydrobromide |

| Free Base CAS | 1416373-61-9 (Reference for parent base) |

| Salt CAS | 1998215-84-1 (Specific to HBr salt) |

| Molecular Formula | |

| Molecular Weight | ~252.9 g/mol (Salt); 173.0 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Hygroscopicity | High (Requires desiccated storage) |

Solubility Data & Solvent Compatibility

The solubility of 3-bromo-4-methylpyridazine hydrobromide is governed by the competition between its ionic crystal lattice energy and the solvation power of the medium. As a salt, it is highly polar, necessitating high-dielectric solvents for dissolution.

Estimated Solubility Profile

Note: Quantitative values are protocol-dependent. The classifications below represent expert-derived expectations for pyridazine hydrobromide salts.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Protic | Water ( | High (>50 mg/mL) | Aqueous workup; Biological assays (pH dependent). |

| Polar Protic | Methanol (MeOH) | High | Dissolution for LC-MS; Recrystallization (hot). |

| Polar Protic | Ethanol (EtOH) | Moderate | Preferred Recrystallization Solvent. |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Stock solutions for HTS/Bioassays. |

| Polar Aprotic | DMF | High | Reaction solvent ( |

| Chlorinated | Dichloromethane (DCM) | Low | Partitioning (requires free-basing first). |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Antisolvent for precipitation. |

Thermodynamic Behavior[6][7]

-

Temperature Sensitivity : Solubility in ethanol and isopropanol shows a steep positive gradient. This compound is likely sparingly soluble in cold alcohols but highly soluble at boiling points, making cooling crystallization the most effective purification method.

-

pH Sensitivity : In aqueous media, the compound is stable at acidic pH. At pH > 7 (e.g., addition of

), the HBr is neutralized, liberating the free base , which drastically changes solubility (becoming soluble in DCM/EtOAc and less soluble in water).

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch and temperature conditions.

-

Preparation : Weigh 50 mg of 3-bromo-4-methylpyridazine hydrobromide into a tared 4 mL glass vial.

-

Solvent Addition : Add the target solvent (e.g., Methanol) in 100

increments at 25°C. -

Equilibration : Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Endpoint : Record the volume (

) where the solution becomes optically clear (no suspended particles). -

Calculation :

-

Validation : Cool the solution to 4°C. If precipitate forms, the measurement confirms a temperature-dependent saturation point.

Protocol B: Purification via Anti-Solvent Recrystallization

Standard method to remove non-polar impurities and trace free bromine.

-

Dissolution : Dissolve crude solid in the minimum volume of boiling Ethanol (approx. 5-10 mL per gram).

-

Filtration : If insoluble particles remain (e.g., inorganic salts), filter hot through a glass frit.

-

Nucleation : Remove from heat.[1] Add Diethyl Ether dropwise until a faint, persistent turbidity appears.

-

Crystallization : Add 2-3 drops of Ethanol to clear the turbidity, then let the flask stand at room temperature for 2 hours, followed by 4°C overnight.

-

Isolation : Filter the resulting crystals and wash with cold Ether. Dry under vacuum over

.

Workflows & Logic Visualization

Workflow 1: Solubility & Handling Decision Tree

This logic flow guides the selection of solvents based on the intended application (Reaction vs. Analysis).

Caption: Decision matrix for solvent selection based on experimental intent.

Workflow 2: Salt-Break / Free-Basing Protocol

For applications requiring the neutral species (e.g., non-polar extractions), the salt must be broken.

Caption: Chemical workflow for converting the hydrophilic HBr salt into the lipophilic free base.

Handling & Stability

-

Hygroscopicity Warning : Pyridazine hydrobromides are prone to absorbing atmospheric moisture, which can lead to deliquescence (turning into a liquid/oil).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

-

-

Corrosivity : The HBr salt is acidic. Avoid prolonged contact with metal spatulas; use glass or PTFE tools.

References

-

Science of Synthesis . Product Class 8: Pyridazines. Thieme Chemistry. (General pyridazine synthesis and properties). Link

-

Journal of Pharmaceutical Sciences . Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. (Discusses solubility improvement via salt formation in pyridazine scaffolds). Link

-

PubChem . 3-Bromo-4-methylpyridine (Structural analog data and safety classifications). Link

-

University of Rochester . Reagents & Solvents: Solvents for Recrystallization. (Standard protocols for heterocyclic salt purification). Link

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Bromo-4-methylpyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Synthesized Safety Data

Section 1: Compound Profile and Hazard Identification

3-Bromo-4-methylpyridazine hydrobromide (CAS 1416373-61-9) is a brown solid with the molecular formula C5H5BrN2·HBr.[1][2] While specific toxicological data is not available, an analysis of its constituent parts and related molecules suggests a profile of a substance that should be handled with care.

1.1. Anticipated Hazards

Based on the safety profiles of analogous compounds, 3-Bromo-4-methylpyridazine hydrobromide is anticipated to be:

-

A skin and eye irritant: Direct contact may cause redness, pain, and irritation.[3][4][5][6][7]

-

Harmful if inhaled or swallowed: Inhalation of dust may lead to respiratory tract irritation.[3][4][5] Ingestion could be toxic.[4][8]

-

Potentially combustible: While not highly flammable, it may burn if exposed to a significant heat source.[4][5][6]

Table 1: Summary of Anticipated Hazards and Precautionary Statements

| Hazard Class | Anticipated GHS Classification | Precautionary Statements (Anticipated) |

| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling.[4][5] P280: Wear protective gloves.[4][5][6] |

| Serious Eye Damage/Irritation | Category 2 | P280: Wear eye protection.[4][5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261: Avoid breathing dust.[4][5] P271: Use only outdoors or in a well-ventilated area.[5] |

| Acute Toxicity (Oral) | Category 3 (Assumed) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |

| Acute Toxicity (Dermal) | Category 3 (Assumed) | P302+P352: IF ON SKIN: Wash with plenty of water.[5][6][8] |

| Acute Toxicity (Inhalation) | Category 3 (Assumed) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9] |

Section 2: Prudent Handling and Storage Protocols

A proactive approach to safety is paramount when working with compounds of unknown toxicological profiles. The following protocols are designed to minimize exposure and ensure the integrity of the substance.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with dust particles.

-

Skin Protection: A lab coat and disposable nitrile gloves are essential. Change gloves immediately if they become contaminated.

-

Respiratory Protection: When handling significant quantities or when dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

2.2. Engineering Controls

-

Ventilation: All handling of 3-Bromo-4-methylpyridazine hydrobromide should be conducted in a well-ventilated laboratory. For procedures with a higher risk of dust generation, a chemical fume hood is required.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are non-negotiable safety installations in any laboratory where this compound is handled.[7][10]

2.3. Storage

Proper storage is crucial for both safety and maintaining the chemical's stability.

-

Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5][7][8]

-

Incompatibilities: Store away from strong oxidizing agents.[3][5]

Section 3: Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a clear and practiced emergency plan is critical.

3.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5][7][11] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4][5][7][11] |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11] |

3.2. Spill Response

A swift and organized response can prevent a minor spill from escalating.

Caption: Workflow for responding to a spill of 3-Bromo-4-methylpyridazine hydrobromide.

Section 4: Fire and Reactivity

4.1. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.[4]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

4.2. Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[4][11]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[3][4][5][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5][11]

Section 5: Disposal Considerations

All waste generated from the use of 3-Bromo-4-methylpyridazine hydrobromide should be treated as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4][7][8] Do not dispose of it in the sewer system.[4]

-

Container Disposal: Empty containers should be triple-rinsed and disposed of according to regulations.

Section 6: Conclusion: A Culture of Safety

The responsible use of novel chemical compounds is the cornerstone of scientific advancement. This guide provides a comprehensive, albeit synthesized, framework for the safe handling of 3-Bromo-4-methylpyridazine hydrobromide. By adhering to these protocols and fostering a culture of safety, researchers can mitigate risks and continue their vital work in a secure environment.

References

Sources

- 1. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]

- 2. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

3-Bromo-4-methylpyridazine hydrobromide literature review

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Synthesis, Reactivity, and Applications

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. As a privileged structure, the pyridazine ring is a key component in a range of therapeutic agents, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridazine core provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide focuses on a specific, functionalized pyridazine derivative: 3-Bromo-4-methylpyridazine hydrobromide. This compound, available as a salt, offers a stable and reactive building block for organic synthesis. The presence of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct opportunities for selective chemical modifications, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide will provide a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Physicochemical Properties

While extensive experimental data for 3-Bromo-4-methylpyridazine hydrobromide is not widely published, its basic properties are known. The table below summarizes its key identifiers.

| Property | Value | Source |

| CAS Number | 1998215-84-1 | [1] |

| Molecular Formula | C₅H₆Br₂N₂ | [1] |

| Molecular Weight | 253.92 g/mol | [1] |

| Appearance | Brown solid (for the free base) | [2] |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

Proposed Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide

Caption: Proposed synthetic workflow for 3-Bromo-4-methylpyridazine Hydrobromide.

Experimental Protocols (Proposed)

This step involves a Friedel-Crafts acylation of a suitable aromatic substrate with methylsuccinic anhydride. For simplicity, the synthesis of the core keto acid is presented.

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0°C, add methylsuccinic anhydride portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-4-oxo-butanoic acid.

This protocol is based on the well-established condensation of γ-keto acids with hydrazine to form dihydropyridazinones.[3][4]

-

Dissolve 4-methyl-4-oxo-butanoic acid (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-methyl-4,5-dihydropyridazin-3(2H)-one, may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

This step involves the dehydrogenation and bromination of the dihydropyridazinone intermediate.[5]

-

Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.1 eq) in acetic acid dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Bromo-4-methylpyridazine.

This is a standard acid-base reaction to form the hydrobromide salt.

-

Dissolve the purified 3-Bromo-4-methylpyridazine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Add a solution of hydrobromic acid (HBr) in the same solvent dropwise with stirring.

-

The hydrobromide salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-Bromo-4-methylpyridazine hydrobromide.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Bromo-4-methylpyridazine is dictated by the electronic properties of the pyridazine ring and the presence of the bromo and methyl substituents. The pyridazine ring is electron-deficient, which influences its reactivity in both cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, making it a versatile method for generating molecular diversity.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add 3-Bromo-4-methylpyridazine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNA_r). The positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack.[8][9] In 3-Bromo-4-methylpyridazine, the bromine at C3 is adjacent to a nitrogen atom, making it a potential site for substitution. However, the C6 position is also highly activated. The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions.

Caption: Potential sites for nucleophilic attack on the 3-Bromo-4-methylpyridazine ring.

Applications in Medicinal Chemistry

While there are no specific drugs reported to be synthesized from 3-Bromo-4-methylpyridazine hydrobromide, the broader class of pyridazinone derivatives has shown significant promise in various therapeutic areas. This suggests that 3-Bromo-4-methylpyridazine is a highly valuable precursor for the synthesis of biologically active compounds.

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

| Pyridazinones with indole moiety | PDE4B inhibitors | Anti-inflammatory | [10] |

| Substituted 4,5-dihydropyridazin-3(2H)-ones | Vasorelaxant activity | Cardiovascular | [11] |

| Ferrocenyl-pyridazinones | In vitro cytotoxic activity | Oncology | [12] |

| Pyrazine carboxamide derivatives | Antibacterial against XDR S. Typhi | Infectious Diseases | [13] |

| Pyrrolo[3,4-c]pyridine derivatives | Analgesic and sedative agents | Neurology | [14] |

The diverse biological activities of these related compounds underscore the potential of 3-Bromo-4-methylpyridazine as a starting material for the development of novel therapeutics. Its ability to undergo versatile chemical transformations allows for the exploration of a wide chemical space in the search for new drug candidates.

Conclusion

3-Bromo-4-methylpyridazine hydrobromide is a promising, yet under-explored, building block for organic synthesis. Its strategic placement of a bromine atom and a methyl group on the electron-deficient pyridazine ring offers multiple avenues for chemical diversification. Through well-established reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, this compound can serve as a versatile precursor to a wide array of complex molecules. The proven biological activities of the pyridazine and pyridazinone scaffolds in areas such as inflammation, cardiovascular disease, and oncology highlight the significant potential of 3-Bromo-4-methylpyridazine hydrobromide in drug discovery and development. This guide provides a foundational understanding of its synthesis and reactivity, intended to empower researchers to unlock the full potential of this valuable chemical intermediate.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

- Soliman, F. M., et al. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)

-

Crysdot LLC. (n.d.). 3-Bromo-4-methylpyridazine hydrobromide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- Abdel-Maksoud, M. S., et al. (2025).

- El-Gazzar, A. A., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(21), 5174.

- Jia, G., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)

-

Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9. Retrieved from [Link]

- El-Gazzar, A. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- de Oliveira, C. S. A., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 118, 1-61.

-

ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved from [Link]

- Le-Hien, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 435-446.

- El-Gazzar, A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Molecules, 27(15), 4994.

- Kim, J. H., et al. (2014). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 35(1), 289-292.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]

- Nagy, T. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4786.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US11186584B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

Sources

- 1. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]

- 3. raco.cat [raco.cat]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. scispace.com [scispace.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide

Here is the detailed Application Note and Protocol for the synthesis of 3-Bromo-4-methylpyridazine hydrobromide .

Executive Summary

This application note details the optimized protocol for the regioselective bromination of 4-methylpyridazine to synthesize 3-bromo-4-methylpyridazine hydrobromide . Unlike electron-rich aromatics, the pyridazine ring is electron-deficient ($ \pi $-deficient), making direct electrophilic aromatic substitution (SEAr) challenging.

The protocol described herein utilizes a buffered direct bromination strategy. By employing sodium acetate in glacial acetic acid, we modulate the reaction acidity to prevent complete protonation of the diazine nitrogens (which would otherwise deactivate the ring), while facilitating the electrophilic attack at the C3 position. This position is electronically favored due to the ortho-directing effect of the C4-methyl group and the $ \alpha $-effect of the ring nitrogen.

Key Advantages of This Protocol

-

Regiocontrol: Favors the 3-bromo isomer over the 5-bromo or poly-brominated species.

-

Scalability: Avoids expensive noble metal catalysts (e.g., Pd/C) used in alternative cross-coupling routes.

-

Direct Isolation: The product is isolated directly as the hydrobromide salt, stabilizing the free base.

Chemical Reaction & Mechanism

The synthesis proceeds via a modified electrophilic substitution. The methyl group at C4 activates the adjacent C3 and C5 positions. However, the C3 position is preferred due to the stabilization of the transition state and the steric environment.

Reaction Scheme

Mechanistic Insight[1][2]

-

Buffering: NaOAc acts as a buffer. In pure acid, 4-methylpyridazine would exist entirely as the pyridazinium cation, which is inert to electrophilic attack. The buffer ensures a small concentration of the free base is available for reaction.

-

Bromination: The methyl group donates electron density (hyperconjugation), directing the incoming electrophile ($ Br^+ $ or $ Br_2 $ complex) to the ortho position (C3).

-

Salt Formation: The reaction generates HBr as a byproduct, which protonates the basic nitrogen of the product, causing it to precipitate as the hydrobromide salt upon cooling or solvent adjustment.

Caption: Simplified mechanistic pathway highlighting the critical buffering step to maintain reactivity.

Experimental Protocol

Materials & Equipment

| Reagent | Purity | Role | Hazard Class |

| 4-Methylpyridazine | >97% | Starting Material | Irritant |

| Bromine ( | >99.5% | Reagent | Highly Toxic / Corrosive |

| Sodium Acetate (Anhydrous) | >99% | Buffer | Irritant |

| Glacial Acetic Acid | >99.8% | Solvent | Corrosive |

| Diethyl Ether / Acetone | ACS Grade | Wash Solvent | Flammable |

Equipment:

-

Three-neck round-bottom flask (equipped with a reflux condenser, dropping funnel, and internal thermometer).

-

Oil bath with magnetic stirring.

-

Gas scrubber (NaOH trap) to neutralize evolved HBr gas.

Step-by-Step Methodology

Phase 1: Setup and Dissolution

-

Assemble Apparatus: Connect the three-neck flask to the gas scrubber containing 10% NaOH solution. Ensure the system is dry (moisture can quench the reaction or lead to impurities).

-

Charge Reagents: Add 4-Methylpyridazine (1.0 eq) and Sodium Acetate (1.5 eq) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (10-15 volumes relative to substrate mass). Stir at room temperature until the sodium acetate is partially dissolved/suspended.

Phase 2: Controlled Bromination (Critical Step)

-

Temperature Control: Heat the mixture to 40–50°C .

-

Addition: Load Bromine (1.1 to 1.2 eq) into the pressure-equalizing dropping funnel.

-

Dropwise Addition: Slowly add bromine over 60–90 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature below 60°C during addition to prevent runaway poly-bromination.

-

Observation: The solution will turn from clear/yellow to deep orange/red.

-

Phase 3: Reaction Completion

-

Reflux: Once addition is complete, raise the temperature to 80–90°C (internal). Hold for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC. Look for the disappearance of the starting material peak.

-

-

Cooling: Allow the reaction mixture to cool slowly to room temperature (20–25°C). Stir for an additional 2–3 hours. The product (HBr salt) often begins to crystallize/precipitate at this stage.

Phase 4: Isolation and Purification

-

Filtration: Filter the suspension to collect the crude solid.

-

Washing: Wash the filter cake with a small amount of cold acetic acid, followed by copious washing with Diethyl Ether or Acetone to remove residual bromine and acetic acid.

-

Drying: Dry the solid under vacuum at 40°C.

-

Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Ether or Isopropanol.

Process Workflow & Logic

Caption: Operational workflow ensuring safety and high yield during the bromination process.

Analytical Validation

To validate the synthesis, compare the isolated product against these specifications:

| Test | Method | Expected Result |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Melting Point | Capillary | >200°C (Decomposes) |

| 1H NMR | DMSO-d6 | |